molecular formula C16H16F2N2O4S2 B2962749 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide CAS No. 941940-51-8

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide

Cat. No. B2962749
CAS RN: 941940-51-8
M. Wt: 402.43
InChI Key: LCGHSWMQBWXBJX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods reveal the spatial arrangement of atoms, molecular conformations, and the presence of specific functional groups.


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. Each of these groups can potentially undergo different types of reactions under different conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound are not available, similar compounds often have unique properties that make them useful in various applications .

Scientific Research Applications

COX-2 Inhibition for Arthritis and Pain Treatment

A study by Hashimoto et al. (2002) explored a series of benzenesulfonamide derivatives, including those with structural similarities to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide. These derivatives demonstrated potent inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target in the treatment of conditions like rheumatoid arthritis and acute pain. The introduction of a fluorine atom into these compounds significantly improved COX-1/COX-2 selectivity, enhancing their potential as selective COX-2 inhibitors for therapeutic applications (Hashimoto et al., 2002).

HIF-1 Pathway Inhibition in Cancer Therapy

In cancer research, Mun et al. (2012) found that certain arylsulfonamide analogs, structurally related to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide, acted as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway. This pathway plays a crucial role in tumor growth and angiogenesis, making these compounds promising as anti-cancer agents. The study emphasized the importance of specific structural components in enhancing the pharmacological properties of these molecules for cancer treatment (Mun et al., 2012).

Synthesis of Benzothiazines

Catsoulacos (1971) investigated the synthesis of substituted 1,2-benzothiazin-3-ones, a class of compounds to which N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide belongs. These compounds were synthesized through cyclization of benzenesulfonamides, demonstrating the potential of this chemical structure in the production of various therapeutically relevant molecules (Catsoulacos, 1971).

Carbonic Anhydrase Inhibition for Anti-tumor Activity

Gul et al. (2016) synthesized a series of benzenesulfonamides that showed potent inhibition of carbonic anhydrase (CA), an enzyme involved in various physiological processes including tumor progression. The study indicated that these compounds, similar in structure to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide, could be potential candidates for anti-tumor drugs (Gul et al., 2016).

Electrophilic Cyanation in Pharmaceutical Synthesis

Anbarasan et al. (2011) explored the use of N-Cyano-N-phenyl-p-methylbenzenesulfonamide for the electrophilic cyanation of aryl and heteroaryl bromides. This process is significant in the synthesis of various pharmaceutical intermediates, suggesting the relevance of benzenesulfonamides in the development of new drugs (Anbarasan et al., 2011).

properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O4S2/c17-12-3-8-15(18)16(11-12)26(23,24)19-13-4-6-14(7-5-13)20-9-1-2-10-25(20,21)22/h3-8,11,19H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGHSWMQBWXBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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